molecular formula C18H16FN3O2S2 B262028 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

Katalognummer B262028
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: PAAZACYJMZHVJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide, also known as compound X, is a newly synthesized chemical compound that has shown promising results in scientific research. This compound has gained attention due to its potential applications in the field of medicine, particularly in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X involves the inhibition of a specific enzyme that is involved in the growth and proliferation of cancer cells. By inhibiting this enzyme, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X is able to slow down the growth of cancer cells and prevent them from spreading to other parts of the body.
Biochemical and Physiological Effects:
Studies have shown that N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has a number of biochemical and physiological effects on the body. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X in lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of specific enzymes and pathways in the body. However, one limitation of using N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are a number of future directions for research involving N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X. One potential area of research is the development of new cancer therapies based on the N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide's ability to inhibit cancer cell growth. Additionally, further research is needed to explore the potential applications of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X in the treatment of other diseases, such as inflammation and oxidative stress. Finally, additional studies are needed to fully understand the long-term effects of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X on the body, particularly in terms of its potential toxicity and side effects.

Synthesemethoden

The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X involves a multistep process that includes the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-amine to form the final product, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X.

Wissenschaftliche Forschungsanwendungen

Compound X has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the treatment of cancer. Studies have shown that N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Produktname

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

Molekularformel

C18H16FN3O2S2

Molekulargewicht

389.5 g/mol

IUPAC-Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H16FN3O2S2/c1-12-6-2-5-9-15(12)24-10-16(23)20-17-21-22-18(26-17)25-11-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI-Schlüssel

PAAZACYJMZHVJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.